molecular formula C7H4ClF3 B146439 3-Chlorobenzotrifluoride CAS No. 98-15-7

3-Chlorobenzotrifluoride

Cat. No.: B146439
CAS No.: 98-15-7
M. Wt: 180.55 g/mol
InChI Key: YTCGOUNVIAWCMG-UHFFFAOYSA-N
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Description

3-Chlorobenzotrifluoride, also known as 3-Chloro-alpha,alpha,alpha-trifluorotoluene, is an organic compound with the molecular formula C7H4ClF3. It is a clear, colorless liquid with a distinct odor similar to mothballs. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

3-Chlorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

Target of Action

3-Chlorobenzotrifluoride is primarily used as an intermediate in organic synthesis . It plays a crucial role in the manufacturing of dyes, pharmaceuticals, and agrochemicals . .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reactions it is involved in. As an intermediate, it can participate in various types of reactions, including substitutions, additions, and eliminations, to form new compounds . The exact changes resulting from these interactions depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

The compounds synthesized using this compound as an intermediate may have significant impacts on various biochemical pathways, depending on their specific structures and properties .

Pharmacokinetics

It’s important to note that its physical properties, such as its boiling point (137-138 °c), melting point (-56 °c), and density (1331 g/mL at 25 °C), may influence its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context .

Result of Action

As a chemical intermediate, the primary result of this compound’s action is the formation of new compounds in chemical reactions . The specific molecular and cellular effects of these reactions would depend on the properties of the resulting compounds and their interactions with biological systems.

Its properties and reactivity make it a valuable tool in the field of organic synthesis .

Safety and Hazards

3-Chlorobenzotrifluoride is highly flammable . It may cause an allergic skin reaction . It is toxic by inhalation and may be fatal if inhaled, ingested, or absorbed through the skin . Contact with molten substance may cause severe burns to skin and eyes .

Future Directions

While specific future directions for 3-Chlorobenzotrifluoride are not mentioned in the search results, it continues to be a subject of research and its applications in various fields like organic synthesis, pharmaceuticals, agrochemicals, and dyestuff are expected to evolve .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzotrifluoride can be synthesized through several methods. One common method involves the chlorination of benzotrifluoride. The reaction typically occurs in the presence of a catalyst such as ferric chloride at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of anhydrous ferric chloride as a catalyst is common due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Chlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its position of the chlorine atom influences its reactivity in substitution reactions and its interactions with other molecules .

Properties

IUPAC Name

1-chloro-3-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4ClF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YTCGOUNVIAWCMG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(F)(F)F
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Molecular Formula

C7H4ClF3
Record name M-CHLOROBENZOTRIFLUORIDE
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DSSTOX Substance ID

DTXSID4024773
Record name 3-Chlorobenzotrifluoride
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Molecular Weight

180.55 g/mol
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Physical Description

M-chlorobenzotrifluoride appears as a water-white liquid with an odor like moth balls. Insoluble in water and denser than water. Toxic by inhalation. Liquid contact may irritate skin and eyes.
Record name M-CHLOROBENZOTRIFLUORIDE
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Flash Point

117 °F (NFPA, 2010)
Record name M-CHLOROBENZOTRIFLUORIDE
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CAS No.

98-15-7
Record name M-CHLOROBENZOTRIFLUORIDE
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Record name 3-Chlorobenzotrifluoride
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Record name 3-Chlorobenzotrifluoride
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Record name Benzene, 1-chloro-3-(trifluoromethyl)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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